3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile
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Overview
Description
3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a piperazine moiety and a naphthalene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is often synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Naphthalene Group: The naphthalene moiety is introduced via nucleophilic substitution reactions, where the naphthalen-2-ylmethyl group is attached to the piperazine ring.
Formation of the Pyrazine Ring: The pyrazine ring is synthesized through cyclization reactions involving appropriate precursors, such as acyl (bromo)acetylenes and propargylamine.
Final Coupling: The final step involves coupling the pyrazine ring with the piperazine derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent. It has shown significant activity against Mycobacterium tuberculosis.
Biological Studies: It is used in studies involving β2-adrenergic receptor activation, which is relevant for heart and lung function research.
Chemical Biology: The compound is employed in the synthesis of derivatives for studying molecular interactions and docking studies.
Mechanism of Action
The mechanism of action of 3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An anti-tubercular drug with a similar pyrazine ring structure.
Piperazine Derivatives: Compounds like trimetazidine and ranolazine, which also feature piperazine rings and are used in cardiovascular treatments.
Uniqueness
3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile is unique due to its combined structural features of a naphthalene group, piperazine ring, and pyrazine ring. This combination provides distinct biological activities and potential therapeutic applications that are not observed in simpler analogs.
Properties
CAS No. |
918481-95-5 |
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Molecular Formula |
C20H19N5 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C20H19N5/c21-14-19-20(23-8-7-22-19)25-11-9-24(10-12-25)15-16-5-6-17-3-1-2-4-18(17)13-16/h1-8,13H,9-12,15H2 |
InChI Key |
BMFXCITXCISFLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=NC=CN=C4C#N |
Origin of Product |
United States |
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